1-Propyl-piperidine-4-thiol
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Overview
Description
1-Propyl-piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The addition of a propyl group at the first position and a thiol group at the fourth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-piperidine-4-thiol can be synthesized through several methods. One common approach involves the alkylation of piperidine with 1-bromopropane, followed by the introduction of a thiol group at the fourth position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The thiol group can be introduced using thiourea or hydrogen sulfide under acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1-Propyl-piperidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-Propyl-piperidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The compound may also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.
1-Methyl-piperidine-4-thiol: Similar structure but with a methyl group instead of a propyl group.
4-Piperidinethiol: Lacks the propyl group, making it less hydrophobic.
Uniqueness: 1-Propyl-piperidine-4-thiol stands out due to the presence of both a propyl group and a thiol group, which confer unique chemical and biological properties. The propyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The thiol group allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H17NS |
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Molecular Weight |
159.29 g/mol |
IUPAC Name |
1-propylpiperidine-4-thiol |
InChI |
InChI=1S/C8H17NS/c1-2-5-9-6-3-8(10)4-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
LDOZJGLXAMGFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)S |
Origin of Product |
United States |
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